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Compound of Interest

Compound Name: Ethyl Chlorogenate

Cat. No.: B15594816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
chlorogenate, a significant natural product derivative. Due to the limited availability of directly

published experimental spectra for ethyl chlorogenate, this document presents a detailed,

predicted spectroscopic profile based on the well-documented data of its parent compound,

chlorogenic acid, and related derivatives. The information herein is intended to serve as a

valuable resource for the identification, characterization, and analysis of ethyl chlorogenate in

research and development settings.

Chemical Structure and Properties
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a caffeoylquinic acid derivative. Its

chemical structure consists of a quinic acid core esterified with caffeic acid and an ethyl group.

IUPAC Name: ethyl (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-

trihydroxycyclohexane-1-carboxylate[1]

Molecular Formula: C₁₈H₂₂O₉[1]

Molecular Weight: 382.36 g/mol [1]

CAS Number: 425408-42-0
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for ethyl chlorogenate. These predictions are derived

from the analysis of spectroscopic data for chlorogenic acid and other caffeoylquinic acid

derivatives found in the scientific literature.

¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum of ethyl chlorogenate is expected to show characteristic

signals for the quinic acid, caffeoyl, and ethyl moieties. The chemical shifts are referenced to

tetramethylsilane (TMS) and are predicted for a measurement in a common deuterated solvent

like methanol-d₄ or DMSO-d₆.
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Proton

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Assignment

H-7' ~7.60 d ~15.9 Caffeoyl

H-2' ~7.05 d ~2.0 Caffeoyl

H-6' ~6.95 dd ~8.2, 2.0 Caffeoyl

H-5' ~6.78 d ~8.2 Caffeoyl

H-8' ~6.30 d ~15.9 Caffeoyl

H-3 ~5.30 m Quinic Acid

H-5 ~4.20 m Quinic Acid

OCH₂CH₃ ~4.15 q ~7.1 Ethyl Ester

H-4 ~3.75 m Quinic Acid

H-2ax ~2.20 m Quinic Acid

H-6ax ~2.10 m Quinic Acid

H-2eq ~2.00 m Quinic Acid

H-6eq ~1.90 m Quinic Acid

OCH₂CH₃ ~1.25 t ~7.1 Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][4][5]

[6][7]

¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum will reflect the 18 carbon atoms of the ethyl chlorogenate
molecule.
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Carbon
Predicted Chemical Shift

(ppm)
Assignment

C-7 (Ester C=O) ~175.0 Quinic Acid Ester

C-9' (C=O) ~168.0 Caffeoyl Ester

C-4' ~149.0 Caffeoyl

C-3' ~146.0 Caffeoyl

C-7' ~145.0 Caffeoyl

C-1' ~127.0 Caffeoyl

C-6' ~122.0 Caffeoyl

C-2' ~116.0 Caffeoyl

C-5' ~115.0 Caffeoyl

C-8' ~114.0 Caffeoyl

C-1 ~76.0 Quinic Acid

C-4 ~73.0 Quinic Acid

C-5 ~71.0 Quinic Acid

C-3 ~70.0 Quinic Acid

OCH₂CH₃ ~62.0 Ethyl Ester

C-2 ~38.0 Quinic Acid

C-6 ~37.0 Quinic Acid

OCH₂CH₃ ~14.0 Ethyl Ester

Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][5][6]

FT-IR Spectroscopy Data (Predicted)
The infrared spectrum of ethyl chlorogenate is expected to exhibit absorption bands

characteristic of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretching (phenolic and

alcoholic)

3000-2850 Medium C-H stretching (aliphatic)

~1735 Strong C=O stretching (ethyl ester)

~1710 Strong
C=O stretching (α,β-

unsaturated ester)[8][9]

1650-1600 Medium
C=C stretching (aromatic and

alkene)

1600-1450 Medium Aromatic ring vibrations

1250-1000 Strong
C-O stretching (esters and

alcohols)[8][9][10]

Predicted data is based on typical IR absorption frequencies for phenolic esters.[8][9][10]

Mass Spectrometry (MS) Data (Predicted)
Mass spectrometry of ethyl chlorogenate, likely performed using electrospray ionization (ESI),

is expected to show the molecular ion and characteristic fragmentation patterns.
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m/z Ion Description

383.13 [M+H]⁺ Protonated molecular ion

405.11 [M+Na]⁺ Sodiated molecular ion

381.11 [M-H]⁻ Deprotonated molecular ion

191 [Quinic acid - H]⁻

Fragmentation ion

corresponding to the quinic

acid moiety

179 [Caffeic acid - H]⁻

Fragmentation ion

corresponding to the caffeic

acid moiety

161 [Caffeic acid - H - H₂O]⁻
Loss of water from the caffeic

acid fragment

135 [Caffeic acid - H - CO₂]⁻
Loss of carbon dioxide from

the caffeic acid fragment

Predicted data is based on the exact mass of ethyl chlorogenate and common fragmentation

patterns of chlorogenic acids.[1][11][12][13]

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described

above. These methods are standard for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified ethyl chlorogenate.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄,

acetone-d₆, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

2D NMR Experiments (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid ethyl chlorogenate sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is

analyzed by identifying the characteristic absorption bands for different functional groups.[14]

[15][16]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system with an

electrospray ionization (ESI) source.

Sample Preparation:
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Prepare a dilute solution of ethyl chlorogenate (e.g., 1-10 µg/mL) in a suitable solvent such

as methanol or acetonitrile/water.

The solution may be introduced into the mass spectrometer via direct infusion or through an

LC column for separation from any impurities.

Data Acquisition (LC-MS/MS):

Chromatography: Use a C18 reversed-phase column with a gradient elution, for example,

with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1%

formic acid) as mobile phase B.

Mass Spectrometry:

Acquire data in both positive and negative ion modes.

Perform a full scan MS experiment to determine the m/z of the molecular ion.

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor

and applying collision-induced dissociation (CID) to generate fragment ions.[11][12][13]

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS

fragmentation pattern to gain structural information, often by comparing it to the known

fragmentation of related compounds.[11][13]

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

natural product like ethyl chlorogenate.
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Sample Preparation

NMR Spectroscopy

FT-IR Spectroscopy

Mass Spectrometry

Data Analysis & Structure Elucidation

Ethyl Chlorogenate

Dissolve in
Deuterated Solvent

Place on ATR Crystal

Dissolve and Dilute

Acquire 1D & 2D Spectra ¹H, ¹³C, COSY, HSQC, HMBC

Combine & Interpret DataAcquire Spectrum IR Spectrum
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Click to download full resolution via product page

General workflow for the spectroscopic analysis of ethyl chlorogenate.
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Detailed NMR Analysis Workflow

Purified Ethyl Chlorogenate

Prepare Sample in NMR Tube

¹H NMR ¹³C NMR¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC

Proton Environments
& Coupling Networks Carbon Skeleton Direct C-H Bonds 2-3 Bond C-H Connectivity

Final Structure Elucidation

Click to download full resolution via product page

Detailed workflow for structure elucidation using various NMR techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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